

# Erythonic Acid: A Novel Biomarker Linked to Metabolic Dysregulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Erythronic acid |           |
| Cat. No.:            | B086229         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Erythonic acid, a sugar acid derived from the oxidation of erythrose, has emerged as a potential biomarker associated with metabolic disturbances. This guide provides a comprehensive comparison of erythonic acid's correlation with key metabolic markers, supported by experimental data from recent scientific literature. Understanding these associations is crucial for researchers and drug development professionals exploring new diagnostic and therapeutic avenues for metabolic diseases.

#### **Correlation with Cardiometabolic Risk Factors**

A pivotal study, the Atherosclerosis Risk in Communities (ARIC) study, investigated the association between plasma erythronate (the conjugate base of erythonic acid) and a range of cardiovascular risk factors in a large cohort of older adults. The findings reveal a significant correlation between higher erythronate levels and a poorer cardiometabolic profile.[1][2]

Participants in the highest tertile of erythronate concentrations were more likely to have preexisting conditions such as diabetes, hypertension, and hyperlipidemia.[1][2] They also presented with a higher body mass index (BMI).[1][2] These associations underscore the potential of erythonic acid as an indicator of underlying metabolic dysfunction.

# Table 1: Baseline Characteristics by Erythronate Tertiles in the ARIC Study



| Characteristic                             | Tertile 1<br>(Lowest<br>Erythronate) | Tertile 2<br>(Medium<br>Erythronate) | Tertile 3<br>(Highest<br>Erythronate) | P-value |
|--------------------------------------------|--------------------------------------|--------------------------------------|---------------------------------------|---------|
| N                                          | 1,336                                | 1,335                                | 1,335                                 |         |
| Age (years),<br>mean ± SD                  | 74.4 ± 4.9                           | 75.4 ± 5.1                           | 76.2 ± 5.2                            | <0.001  |
| BMI ( kg/m ²),<br>mean ± SD                | 26.9 ± 4.8                           | 27.8 ± 5.2                           | 28.7 ± 5.8                            | <0.001  |
| Prevalent Diabetes (%)                     | 15.6                                 | 21.4                                 | 31.1                                  | <0.001  |
| Prevalent Hypertension (%)                 | 58.7                                 | 64.9                                 | 72.3                                  | <0.001  |
| Prevalent<br>Hyperlipidemia<br>(%)         | 88.5                                 | 90.7                                 | 92.1                                  | 0.01    |
| Total Cholesterol<br>(mg/dL), mean ±<br>SD | 175.1 ± 35.8                         | 176.2 ± 36.1                         | 173.3 ± 37.8                          | 0.11    |
| HDL-C (mg/dL),<br>mean ± SD                | 56.9 ± 17.1                          | 54.1 ± 16.5                          | 50.4 ± 15.8                           | <0.001  |
| LDL-C (mg/dL),<br>mean ± SD                | 101.5 ± 33.8                         | 110.0 ± 32.8                         | 111.4 ± 32.7                          | <0.001  |
| hs-CRP (mg/L),<br>median [IQR]             | 1.7 [0.9, 3.4]                       | 2.1 [1.1, 4.1]                       | 2.8 [1.4, 5.8]                        | <0.001  |

Data extracted from the ARIC study.[2] HDL-C: High-density lipoprotein cholesterol; LDL-C: Low-density lipoprotein cholesterol; hs-CRP: high-sensitivity C-reactive protein; IQR: Interquartile range.

Further analysis from the ARIC study demonstrated that higher erythronate levels are significantly associated with an increased risk of future cardiovascular events, even after





adjusting for traditional risk factors.[1][2][3]

Table 2: Hazard Ratios for Cardiovascular Outcomes

<u>Associated with Erythronate Levels in the ARIC Study</u>

| Cardiovascular Outcome        | Hazard Ratio (95% CI) per<br>1-SD increase in log-<br>erythronate | P-value |
|-------------------------------|-------------------------------------------------------------------|---------|
| Coronary Heart Disease        | 1.30 (1.04 - 1.61)                                                | 0.02    |
| Ischemic Stroke               | 1.40 (1.08 - 1.83)                                                | 0.012   |
| Heart Failure Hospitalization | 1.53 (1.32 - 1.79)                                                | <0.001  |
| Cardiovascular Death          | 1.79 (1.50 - 2.14)                                                | <0.001  |
| Total Mortality               | 1.66 (1.49 - 1.84)                                                | <0.001  |

Data extracted from the ARIC study.[1][2] Models adjusted for age, sex, race-center, total cholesterol, HDL-C, systolic blood pressure, antihypertensive medication use, current smoking, diabetes, BMI, and estimated glomerular filtration rate.

### **Predictors of Fasting Erythronate Concentrations**

A cross-sectional and post-bariatric surgery analysis identified key predictors of fasting endogenous erythronate concentrations. The study found that both age and BMI are significant predictors of higher fasting erythronate levels.[4] This suggests that erythonic acid levels may increase with age and adiposity, further linking it to metabolic health.

### **Biosynthesis and Metabolic Pathways**

Erythonic acid is a downstream metabolite of erythritol.[5] Endogenous erythritol is synthesized from glucose via the pentose phosphate pathway (PPP).[5][6] This pathway is central to cellular metabolism, producing NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis. The link between erythonic acid and the PPP suggests that its elevated levels may reflect alterations in glucose metabolism and flux through this critical pathway.





Click to download full resolution via product page

Biosynthesis of Erythonic Acid from Glucose.

The diagram above illustrates the metabolic pathway from glucose to erythonic acid. Glucose enters the pentose phosphate pathway, leading to the formation of erythrose-4-phosphate. This is then converted to erythrose, which can be reduced to erythritol. Finally, erythritol is oxidized to form erythonic acid.

## Logical Relationship of Erythonic Acid with Metabolic Markers

The available data suggest a clear logical relationship between elevated erythonic acid levels and a cluster of metabolic abnormalities. This association positions erythonic acid as a potential biomarker for identifying individuals at higher risk for cardiometabolic diseases.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Erythritol, Erythronate, and Cardiovascular Outcomes in Older Adults in the ARIC Study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythritol, Erythronate, and Cardiovascular Outcomes in Older Adults in the ARIC Study -PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Predictors of Fasting Endogenous Erythritol and Erythronate Concentrations in Humans: Cross-Sectional and Post-Bariatric Surgery Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Erythonic Acid: A Novel Biomarker Linked to Metabolic Dysregulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086229#correlation-of-erythronic-acid-with-other-metabolic-markers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com